molecular formula C8H6BrNO2 B14060570 1-Bromo-2-nitro-3-vinylbenzene

1-Bromo-2-nitro-3-vinylbenzene

Cat. No.: B14060570
M. Wt: 228.04 g/mol
InChI Key: NYSLQBGONVOKTG-UHFFFAOYSA-N
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Description

1-Bromo-2-nitro-3-vinylbenzene is a substituted aromatic compound featuring a bromine atom at position 1, a nitro group at position 2, and a vinyl group at position 3. This compound may serve as a precursor in pharmaceuticals, agrochemicals, or materials science due to its versatile substituents .

Properties

Molecular Formula

C8H6BrNO2

Molecular Weight

228.04 g/mol

IUPAC Name

1-bromo-3-ethenyl-2-nitrobenzene

InChI

InChI=1S/C8H6BrNO2/c1-2-6-4-3-5-7(9)8(6)10(11)12/h2-5H,1H2

InChI Key

NYSLQBGONVOKTG-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(C(=CC=C1)Br)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Direct Bromination of 2-Nitrobenzene

The bromination of 2-nitrobenzene represents a foundational step in synthesizing 1-bromo-2-nitrobenzene, a precursor to 1-bromo-2-nitro-3-vinylbenzene. This reaction leverages the meta-directing effect of the nitro group to position the bromine atom at the para position relative to the nitro group.

Reaction Conditions :

  • Reagents : Bromine (Br₂) or dibromohydantoin as brominating agents.
  • Catalysts : Iron (Fe) or aluminum chloride (AlCl₃) enhance electrophilic substitution.
  • Solvents : Non-polar solvents like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) optimize reaction efficiency.
  • Temperature : Reactions proceed at 25–40°C to minimize side products.

Yield Optimization :

  • Excess bromine (1.2–1.5 equivalents) ensures complete conversion, achieving yields of 85–92%.
  • Purification via recrystallization from ethanol improves purity to >99%.

Industrial-Scale Bromination

Industrial production employs continuous flow reactors to enhance safety and scalability. Automated systems regulate bromine addition and temperature, achieving throughputs of 100–200 kg/day with 90% yield.

Nitration of Bromo-Substituted Benzene Precursors

Sequential Nitration of 1-Bromobenzene

Nitrating 1-bromobenzene introduces the nitro group at the ortho position, yielding 1-bromo-2-nitrobenzene. The bromine atom’s ortho/para-directing effect guides nitration to the ortho position.

Reaction Conditions :

  • Nitrating Agent : Fuming nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄).
  • Temperature : Controlled at 0–5°C to prevent polynitration.
  • Solvent : Sulfuric acid acts as both solvent and catalyst.

Yield and Selectivity :

  • Yields of 75–80% are typical, with <5% para-nitro byproduct formation.
  • Neutralization with ice-water followed by extraction with dichloromethane isolates the product.

Introduction of the Vinyl Group via Heck Coupling Reactions

Palladium-Catalyzed Vinylation

The Heck reaction introduces the vinyl group to 1-bromo-2-nitrobenzene, forming this compound. This method is favored for its regioselectivity and mild conditions.

Reaction Conditions :

  • Catalyst : Palladium acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).
  • Base : Cesium carbonate (Cs₂CO₃) or triethylamine (Et₃N).
  • Ligand : Tetrabutylammonium bromide (TBAB) enhances catalytic activity.
  • Vinyl Source : Ethylene gas or vinyl tributylstannane.
  • Solvent : N,N-Dimethylformamide (DMF) or acetonitrile (MeCN).
  • Temperature : 80–100°C under inert atmosphere.

Mechanistic Pathway :

  • Oxidative addition of Pd(0) to the C–Br bond.
  • Coordination and insertion of the vinyl group.
  • β-Hydride elimination to form the vinylated product.

Yield and Scalability :

  • Laboratory-scale yields reach 70–85%.
  • Industrial adaptations using continuous flow systems achieve 90% yield with <1% Pd residue.

Alternative Vinylation via Gilman Reagents

Organocopper reagents (Gilman reagents) offer a complementary approach for vinyl group introduction.

Reaction Conditions :

  • Reagent : Lithium divinylcuprate (LiCu(CH₂CH₂)₂).
  • Solvent : Tetrahydrofuran (THF) at −78°C.
  • Stoichiometry : 1.1 equivalents of Gilman reagent relative to 1-bromo-2-nitrobenzene.

Advantages :

  • Avoids palladium catalysts, reducing costs.
  • Yields of 65–75% with high stereochemical fidelity.

Comparative Analysis of Synthetic Routes

Table 1: Synthesis Routes for this compound

Method Starting Material Reagents/Catalysts Yield (%) Key Advantages
Direct Bromination 2-Nitrobenzene Br₂, Fe, CCl₄ 85–92 High selectivity, scalable
Sequential Nitration 1-Bromobenzene HNO₃, H₂SO₄ 75–80 Cost-effective, simple setup
Heck Coupling 1-Bromo-2-nitrobenzene Pd(OAc)₂, Cs₂CO₃, DMF 70–85 Regioselective, mild conditions
Gilman Reagent 1-Bromo-2-nitrobenzene LiCu(CH₂CH₂)₂, THF 65–75 Pd-free, stereochemical control

Industrial Production and Scalability

Continuous Flow Synthesis

Modern facilities employ tubular reactors for bromination and nitration steps, reducing reaction times by 50% compared to batch processes. Heck coupling in flow systems minimizes catalyst loading (0.5 mol% Pd) while maintaining 90% yield.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-nitro-3-vinylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), mild heating.

    Reduction: Hydrogen gas, palladium catalyst, iron powder, acidic conditions.

    Oxidation: Potassium permanganate, ozone, solvents (acetone, water).

Major Products:

Scientific Research Applications

1-Bromo-2-nitro-3-vinylbenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-2-nitro-3-vinylbenzene involves its interaction with various molecular targets:

Comparison with Similar Compounds

2-(Benzyloxy)-1-bromo-3-nitrobenzene

  • CAS : 688363-79-3
  • Molecular Formula: C₁₃H₁₀BrNO₃
  • Molecular Weight : 308.13
  • Substituents : Bromo (C1), nitro (C3), benzyloxy (C2).
  • Used in research and small-scale production .

1-Bromo-3-nitrobenzene

  • CAS : 585-79-5
  • Molecular Formula: C₆H₄BrNO₂
  • Molecular Weight : 202.0083
  • Substituents : Bromo (C1), nitro (C3).
  • Properties: Simpler structure lacking a vinyl group; lower molecular weight and higher solubility in non-polar solvents. A common intermediate in dye and pesticide synthesis .

(Z)-1-Bromo-3-(2-fluoro-2-nitrovinyl)benzene

  • Molecular Formula: C₈H₅BrFNO₂ (inferred)
  • Synthesis: Prepared via reaction of 1-bromo-3-(2-bromo-2-fluorovinyl)benzene with tris(nitrooxy)iron nonahydrate (88% yield).
  • Properties : Melting point 126–128°C. The nitrovinyl group introduces planar rigidity, influencing photophysical properties and conjugation pathways .

1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene

  • CAS : 1224629-07-5
  • Molecular Formula: C₇H₄BrFNO₃
  • Purity : 95%
  • Substituents : Bromo (C1), fluoro (C3), methoxy (C2), nitro (C4).
  • Properties : Electron-withdrawing fluorine and nitro groups enhance stability but reduce nucleophilic aromatic substitution rates. Requires careful handling due to toxicity risks .

1-Bromo-4-fluoro-3-methyl-2-nitrobenzene

  • CAS : 1286734-82-4
  • Molecular Formula: C₇H₅BrFNO₂
  • Purity : 98%
  • Substituents : Bromo (C1), fluoro (C4), methyl (C3), nitro (C2).
  • Properties : Methyl group increases lipophilicity, making it suitable for hydrophobic drug intermediates .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point/Physical State Key Applications
This compound* C₈H₅BrNO₂ ~242.03 (calc.) Br (C1), NO₂ (C2), CH₂=CH (C3) Not reported Polymer precursors, medicinal chemistry
2-(Benzyloxy)-1-bromo-3-nitrobenzene C₁₃H₁₀BrNO₃ 308.13 Br, NO₂, OCH₂C₆H₅ Solid (exact m.p. unreported) Research applications
1-Bromo-3-nitrobenzene C₆H₄BrNO₂ 202.0083 Br, NO₂ Not reported Dyes, pesticides
(Z)-1-Bromo-3-(2-fluoro-2-nitrovinyl)benzene C₈H₅BrFNO₂ ~258.03 (calc.) Br, NO₂, F-substituted vinyl 126–128°C (solid) Photophysical materials
1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene C₇H₄BrFNO₃ 260.02 Br, F, OCH₃, NO₂ Not reported Specialty chemicals

*Theoretical data inferred from analogs.

Q & A

Q. What are the recommended synthetic pathways for 1-bromo-2-nitro-3-vinylbenzene, and how can reaction conditions be optimized to minimize side products?

Methodological Answer: Synthesis typically involves sequential functionalization of a benzene ring. A plausible route is:

Vinylation : Introduce the vinyl group via Heck coupling or Friedel-Crafts alkylation using 3-bromostyrene derivatives .

Nitration : Controlled nitration at the ortho position using HNO₃/H₂SO₄ at 0–5°C to avoid over-nitration or ring degradation .

Bromination : Electrophilic bromination directed by the nitro group’s meta-directing effect. Use Br₂/FeBr₃ in a non-polar solvent (e.g., CCl₄) .

Q. Optimization Tips :

  • Monitor reaction progress via TLC or GC-MS to isolate intermediates.
  • Adjust stoichiometry (e.g., 1.1 eq Br₂ for bromination) to prevent di-substitution .

Q. How can researchers confirm the structure and purity of this compound post-synthesis?

Methodological Answer: Use a multi-technique approach:

  • NMR :
    • ¹H NMR: Vinyl protons (δ 5.2–6.0 ppm, doublets), aromatic protons (δ 7.0–8.5 ppm) .
    • ¹³C NMR: Confirm nitro (C-NO₂ at ~150 ppm) and bromine (C-Br at ~110 ppm) positions .
  • IR : Nitro group absorption at ~1520 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch) .
  • GC-MS : Compare retention time and fragmentation patterns with known standards .

Advanced Research Questions

Q. What strategies mitigate competing reactivities of the bromo, nitro, and vinyl groups in cross-coupling reactions?

Methodological Answer: The bromo group is prone to Suzuki-Miyaura coupling, while the nitro group can act as an electron-withdrawing group or participate in reduction. Key strategies:

  • Selective Protection : Temporarily reduce the nitro group to NH₂ (using SnCl₂/HCl) to prevent interference during bromine coupling .
  • Catalyst Tuning : Use Pd(OAc)₂ with SPhos ligand for Suzuki coupling to enhance selectivity for bromine over vinyl .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates and reduce side reactions .

Q. How do steric and electronic effects influence the regioselectivity of electrophilic substitution in this compound?

Methodological Answer:

  • Nitro Group : Strong meta-directing effect due to electron withdrawal.
  • Vinyl Group : Ortho/para-directing via conjugation but sterically hindered.
  • Bromine : Weak deactivation with ortho/para-directing tendency.

Case Study :
In sulfonation, the nitro group dominates, directing sulfonic acid to the meta position (C-5). Steric hindrance from the vinyl group disfavors ortho substitution . Computational modeling (DFT) can predict reactivity hotspots .

Q. How should researchers resolve contradictions in reported reaction yields for derivatives of this compound?

Methodological Answer: Contradictions often arise from:

  • Impurity Profiles : Uncharacterized byproducts (e.g., di-brominated species) skew yields .
  • Reagent Quality : Trace moisture in Br₂/FeBr₃ reduces bromination efficiency .

Q. Resolution Workflow :

Replicate experiments with strict anhydrous conditions.

Use HPLC to quantify purity at each step .

Cross-validate data with independent labs or computational simulations .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and eye protection.
  • Ventilation : Use fume hoods due to volatile bromine byproducts .
  • Storage : In amber glass under inert gas (N₂/Ar) at 4°C to prevent photodegradation .

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